![molecular formula C14H12O B12543711 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- CAS No. 870273-44-2](/img/structure/B12543711.png)
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- is a chemical compound with a complex structure that includes a benzene ring fused to an indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, with precise control over reaction parameters to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the methyl group at the 2-position.
1H-Benz[f]indene, 2,3-dihydro-: Another related compound with a different arrangement of the fused ring system
Uniqueness
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and the stereochemistry at the (2S)-position.
Propriétés
Numéro CAS |
870273-44-2 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(2S)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3/t9-/m0/s1 |
Clé InChI |
WZQMTXDLOOIQDN-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
SMILES canonique |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
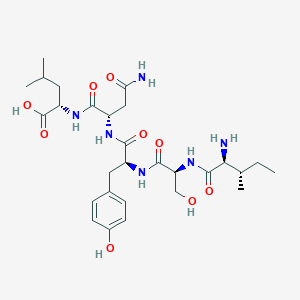
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)

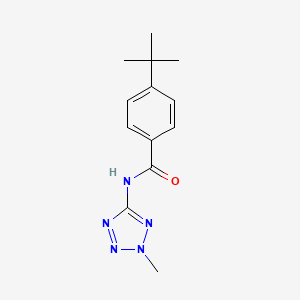


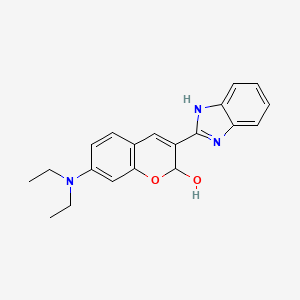

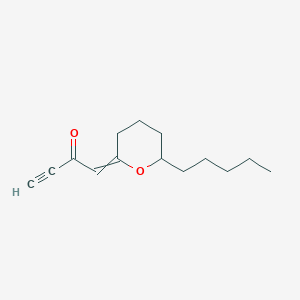
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
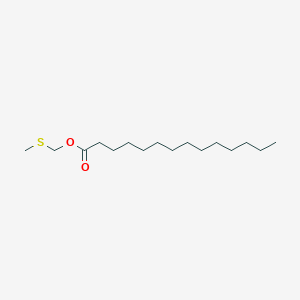
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
